molecular formula C10H7BrO2 B068388 1-(Benzofuran-3-yl)-2-bromoethanone CAS No. 187657-92-7

1-(Benzofuran-3-yl)-2-bromoethanone

Cat. No.: B068388
CAS No.: 187657-92-7
M. Wt: 239.06 g/mol
InChI Key: WVHFTONHSRLBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzofuran-3-yl)-2-bromoethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring substituted with a bromoethanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets . For instance, some benzofuran derivatives have shown antimicrobial properties, indicating that they may target bacterial cells . Additionally, benzofuran compounds have demonstrated anticancer properties, suggesting that they may interact with targets involved in cancer cell proliferation .

Mode of Action

Benzofuran derivatives have been found to exhibit antimicrobial and anticancer activities . For instance, one derivative was found to be effective against S. aureus and E. coli . In the context of cancer, benzofuran derivatives have been shown to inhibit cancer cell proliferation . The specific interactions between 1-(Benzofuran-3-yl)-2-bromoethanone and its targets that lead to these effects are currently unknown and warrant further investigation.

Biochemical Pathways

Given the observed antimicrobial and anticancer activities of benzofuran derivatives, it is likely that this compound affects pathways related to cell proliferation and survival .

Result of Action

Benzofuran derivatives have been shown to exhibit antimicrobial and anticancer activities . These effects suggest that this compound may have the potential to inhibit the growth of bacteria and cancer cells.

Action Environment

It is known that the environment can greatly influence the antioxidative activity of benzofuran derivatives . For instance, in solvents such as water, methanol, and especially acetone, the antioxidative route for benzofuran derivatives is mainly through a sequential proton loss–electron transfer mechanism .

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives, including 1-(Benzofuran-3-yl)-2-bromoethanone, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, such as xanthine oxidase . The nature of these interactions is often complex and can involve both competitive and non-competitive mechanisms .

Cellular Effects

This compound can influence cell function in various ways. For example, benzofuran compounds have been shown to exhibit anti-tumor activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that some benzofuran derivatives can be unstable and decompose over time

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is known that the biological activities of benzofuran compounds can vary with dosage

Metabolic Pathways

It is known that benzofuran compounds can be metabolized in the body, and that these metabolic processes can involve various enzymes and cofactors

Transport and Distribution

It is known that benzofuran compounds can interact with various transporters and binding proteins

Subcellular Localization

It is known that benzofuran compounds can be localized to various subcellular compartments, depending on their specific properties and interactions with other molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone typically involves the bromination of 1-(1-Benzofuran-3-yl)-1-ethanone. One common method is the reaction of 1-(1-Benzofuran-3-yl)-1-ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzofuran-3-yl)-2-bromoethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzofuran derivatives.

    Reduction: Formation of 1-(1-Benzofuran-3-yl)-2-hydroxyethanone.

    Oxidation: Formation of 1-(1-Benzofuran-3-yl)-2-carboxyethanone.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Research indicates that 1-(Benzofuran-3-yl)-2-bromoethanone exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This makes it a promising candidate for developing new antimicrobial agents to combat antibiotic resistance.
  • Antitumor Properties
    • The compound has demonstrated potential as an antitumor agent, with studies revealing its inhibitory effects on cancer cell lines. One notable mechanism involves the inhibition of DNA gyraseB, an enzyme crucial for bacterial DNA replication, which also suggests its utility in targeting cancer cells.
  • Interaction Studies
    • Docking studies have illustrated that this compound interacts effectively with biological targets, indicating its potential role in drug design and development.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 2-acetylbenzofuran, yielding high purity and good yields. This synthetic pathway allows for the exploration of various derivatives that may enhance or modify its biological activity.

Comparison of Related Compounds

Compound NameStructure TypeNotable Activity
1-(Benzofuran-2-yl)-2-bromoethanoneBenzofuran derivativeAntitumor activity
Benzofuran-3-carbohydrazideBenzofuran derivativeAntimicrobial activity
1-(Benzothiophen-3-yl)-2-bromoethanoneBenzothiophen derivativeAnticancer properties
2-AcetylbenzofuranBenzofuran derivativePrecursor for derivatives

The unique bromination pattern at the ethanone group of this compound distinguishes it from other benzofuran derivatives, allowing for diverse synthetic pathways and biological interactions not commonly observed in similar compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for new antibiotics.
  • Antitumor Activity Investigation : Another research focused on the anticancer properties of this compound, showing significant cytotoxic effects against human cancer cell lines, including breast and colon cancers.

Comparison with Similar Compounds

1-(Benzofuran-3-yl)-2-bromoethanone can be compared with other benzofuran derivatives such as:

    1-(1-Benzofuran-3-yl)-1-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    1-(1-Benzofuran-3-yl)-2-chloro-1-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.

    1-(1-Benzofuran-3-yl)-2-iodo-1-ethanone:

The uniqueness of this compound lies in its specific reactivity profile and the ability to serve as a versatile intermediate in various chemical and biological applications.

Biological Activity

1-(Benzofuran-3-yl)-2-bromoethanone, a compound with the chemical formula C10H7BrO2 and CAS number 187657-92-7, has garnered attention in recent years for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

  • Molecular Formula : C10H7BrO2
  • Molecular Weight : 239.07 g/mol

Structural Representation

The compound features a benzofuran moiety linked to a bromoethanone group, which is essential for its biological activity.

Safety Profile

This compound is classified as a skin irritant and can cause severe eye damage. Proper handling protocols must be followed to mitigate risks associated with exposure .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria demonstrate its potential as an antimicrobial agent:

Microorganism MIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans12

These results suggest that the compound could be a promising candidate for developing new antimicrobial therapies .

Antitumor Activity

This compound has shown potential as an antitumor agent, particularly in inducing apoptosis in cancer cells. Studies have indicated that it increases reactive oxygen species (ROS) levels in cancer cells, which can lead to cell death through mitochondrial dysfunction. The compound was tested on human leukemia cells, showing a significant increase in apoptosis markers after treatment .

The proposed mechanism involves:

  • ROS Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential results in cytochrome c release, triggering caspase activation and subsequent apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various benzofuran derivatives, including this compound. The findings revealed that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Antitumor Activity

In another investigation, the compound was administered to K562 human leukemia cells. Flow cytometry analysis demonstrated a marked increase in early apoptotic cells when treated with this compound, confirming its role as an effective inducer of apoptosis in malignant cells .

Properties

IUPAC Name

1-(1-benzofuran-3-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHFTONHSRLBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380202
Record name 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187657-92-7
Record name 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenyltrimethylammonium tribromide (2.47 g) in tetrahydrofuran (20 ml) was added dropwise at ambient temperature under nitrogen over 5 minutes to a stirred solution of 3-acetylbenzo[b]furan (1 g) in tetrahydrofuran (20 ml), then the mixture was stirred at ambient temperature for a further 1.5 hours, filtered, and the solvent removed in vacuo. The residue was triturated with ether, and the resulting solid was collected by filtration and dried in vacuo at ambient temperature to give 3-(2-bromoacetyl)benzo[b]furan as an off-white solid (0.25 g).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.